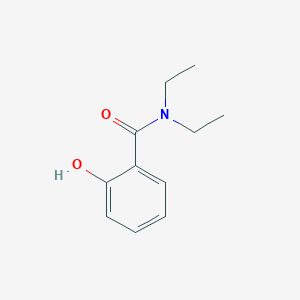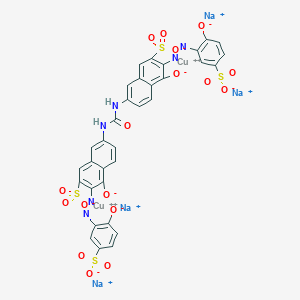
C.I. Direct Red 83
概要
説明
C.I. Direct Red 83 is a dye that has been used in wastewater treatment to remove color . It is a polymerized dye that has been shown to be more efficient than the decolouration process, which is the traditional method of removing color from wastewater .
Synthesis Analysis
Two cyclodextrins (CDs), γ– and hydroxypropyl (HP)–γ–CDs were used to synthesize new adsorbents by using epichlorohydrin (EPI) as cross-linking agent in order to remove Direct Red 83:1 (DR) from water .Molecular Structure Analysis
The molecular structure of C.I. Direct Red 83 is of the double azo class . The chemical formula is C33H20N6Na4O17S4 .Chemical Reactions Analysis
In the adsorption process, both chemical and physical interactions are essential in the removal of DR . Experimental data for both polymers were well fitted to the pseudo-second order and intraparticle diffusion model .Physical And Chemical Properties Analysis
C.I. Direct Red 83 appears as a red powder . Its molecular weight is 992.77 . The tinting strength is 100±3% .科学的研究の応用
Dye Aggregation in Solution
A study by Navarro and Sanz (1999) focused on the molecular aggregation of C.I. Direct Red I in aqueous solutions. This research is vital for understanding the dyeing process, as it evaluates optimal conditions and dye structure. The study used electrochemical and VIS spectrophotometrical methods to calculate molecular aggregation, highlighting the importance of solution pH and temperature in the dye aggregation process (Navarro & Sanz, 1999).
Modeling of Dye Decolorization
Soleymani, Saien, and Bayat (2011) developed an artificial neural network (ANN) model to predict the decolorization of C.I. Direct Red 16 using the UV/K2S2O8 process. This study illustrates the significance of using computational models for efficient dye decolorization in wastewater treatment, providing insights into the effects of various operational parameters (Soleymani, Saien, & Bayat, 2011).
Adsorption Properties of Polymers
Pellicer et al. (2019) explored the adsorption properties of β-cyclodextrin polymers in removing Direct Red 83:1 from aqueous solutions. Their study offers a sustainable recycling strategy in the textile dyeing process, emphasizing the role of chemisorption and heterogeneous surface adsorption (Pellicer et al., 2019).
Sorption Behavior on Natural Sediment
Liu et al. (2001) assessed the adsorption behavior of various dyes, including C.I. Direct Blue 86 and C.I. Mordant Black 11, on natural sediment. This research contributes to understanding how sediment characteristics influence dye adsorption, relevant for environmental management and pollution control (Liu, Liu, Tang, & Su, 2001).
Nanoporous Carbon for Dye Removal
Sivakumar, Krishnamoorthy, and Velumani (2022) investigated the use of Balsamodendron caudatum wood waste activated nanoporous carbon for removing Direct Red 83 from wastewater. Their study emphasizes the potential of using waste materials for environmental remediation (Sivakumar, Krishnamoorthy, & Velumani, 2022).
Electrolytic Treatment of Azo Dye Wastewaters
Kupferle, Galal, and Bishop (2006) explored the electrolytic treatment of Direct Red 83 wastewaters. This research is significant for its insights into the optimization of decolorization processes and the importance of matrix chloride content in wastewater treatment (Kupferle, Galal, & Bishop, 2006).
作用機序
Safety and Hazards
将来の方向性
There is a huge concern related to the release of emerging contaminants in the environment . This dye has been shown to be an effective photolysis agent for organic compounds such as phenols, amines, and sulfides . Therefore, it could be used in future wastewater treatments to remove color and other contaminants .
特性
IUPAC Name |
dicopper;tetrasodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O17S4.2Cu.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;;/q;2*+2;4*+1/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWYOJOBJMUHM-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H16Cu2N6Na4O17S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015272 | |
| Record name | C.I. Direct Red 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Red 83 | |
CAS RN |
15418-16-3 | |
| Record name | C.I. Direct Red 83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015418163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(4-), [.mu.-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2-naphthalenesulfonato]](8-)]]di-, sodium (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Red 83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium [μ-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665Y93749B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



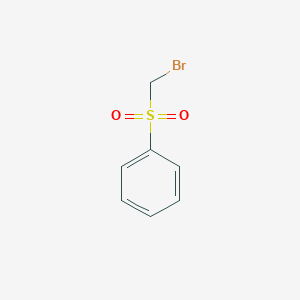
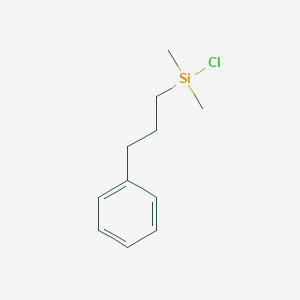
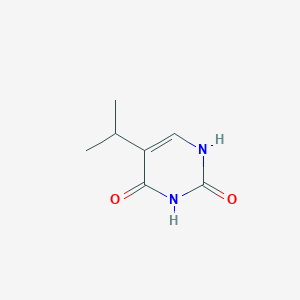
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
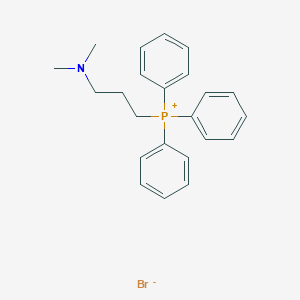
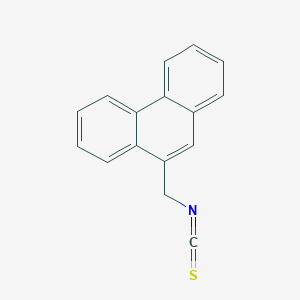
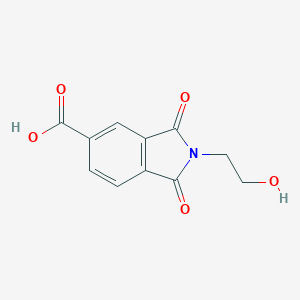
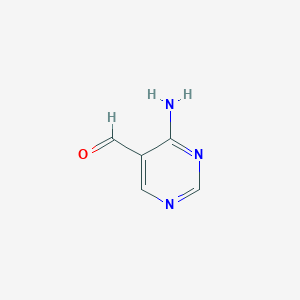
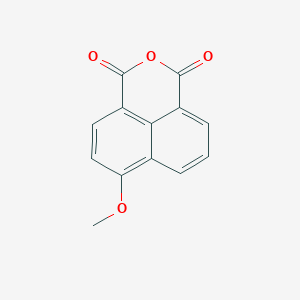
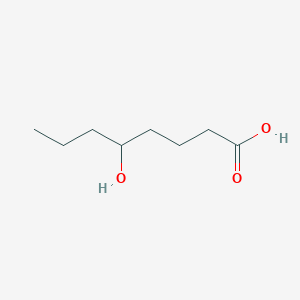
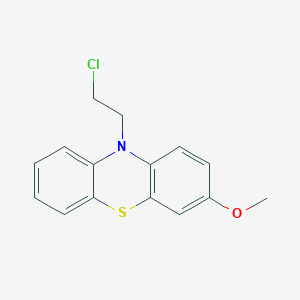
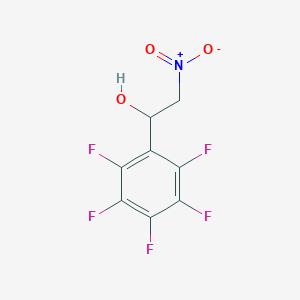
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
